molecular formula C20H19FN6O B2721379 (4-Fluorophenyl)(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1021115-64-9

(4-Fluorophenyl)(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2721379
CAS No.: 1021115-64-9
M. Wt: 378.411
InChI Key: AALCMLQDRPWZPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the class of organic compounds known as aryl-phenylketones . It is a versatile material used in scientific research and exhibits unique properties that can be applied in various fields, such as drug discovery, organic synthesis, and material science.


Molecular Structure Analysis

The molecular formula of this compound is C20H19FN6O. It contains a fluorophenyl group, a pyridin-4-ylamino group, a pyridazin-3-yl group, and a piperazin-1-yl group .

Scientific Research Applications

Neurological and Psychological Applications

  • Analgesic Potential : Studies have demonstrated the analgesic effects of compounds related to "(4-Fluorophenyl)(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone", indicating their potential in treating chronic nociceptive and neuropathic pain. For example, F 13640, a compound with a similar structure, showed long-term analgesia in rodent models of chronic pain and prevented allodynia following spinal cord injury, suggesting a curative-like action on pathological pain (F. Colpaert et al., 2004).

  • Antidepressant Potential : Derivatives of this chemical structure have been found to possess significant antidepressant potential. For instance, novel derivatives of 2-pyridinemethylamine, which share core structural similarities, displayed potent 5-HT1A agonist activity both in vitro and in vivo, exhibiting more potent and long-lasting antidepressant effects than traditional antidepressants (B. Vacher et al., 1999).

Molecular and Chemical Studies

  • Structural and Antimicrobial Studies : The synthesis, structural exploration, and antimicrobial efficacy of novel bioactive heterocycles, including compounds with a similar fluorophenyl and piperazinyl structure, have been conducted. These studies aim to develop new therapeutic agents by understanding the molecular structure, stability, and intermolecular interactions (S. Benaka Prasad et al., 2018).

  • Antinociceptive and Anti-inflammatory Applications : Mannich bases of arylpyridazinones, resembling the core structure, have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Some compounds showed promising results in animal models, indicating their potential as new therapeutic agents for pain and inflammation without causing significant side effects (M. Gökçe et al., 2005).

Properties

IUPAC Name

(4-fluorophenyl)-[4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6O/c21-16-3-1-15(2-4-16)20(28)27-13-11-26(12-14-27)19-6-5-18(24-25-19)23-17-7-9-22-10-8-17/h1-10H,11-14H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALCMLQDRPWZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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